2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one CAS number and identifiers
2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one CAS number and identifiers
A Versatile Scaffold for Orthogonal Heterocyclic Functionalization
Executive Summary
2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one (CAS: 2055760-88-6 ) represents a high-value "privileged scaffold" in medicinal chemistry. Its structural uniqueness lies in its orthogonal reactivity profile : it possesses three distinct sites for diversification—an electrophilic center at C2 (susceptible to SNAr), a halogenated handle at C5 (primed for Pd-catalyzed cross-coupling), and a fixed lactam core stabilized by N3-methylation. This guide details the physicochemical properties, synthetic utility, and handling protocols for this critical intermediate, designed to accelerate lead optimization in kinase inhibitor and antiviral drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3]
| Property | Specification |
| CAS Number | 2055760-88-6 |
| IUPAC Name | 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one |
| Molecular Formula | C₅H₄ClIN₂O |
| Molecular Weight | 270.46 g/mol |
| SMILES | CN1C(=O)C(I)=CN=C1Cl |
| InChI Key | UUAPHCNLERLEKD-UHFFFAOYSA-N |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Purity Standard | Typically ≥97% (HPLC) |
Structural Significance & Reactivity Logic
The molecule functions as a trifunctional core . The strategic placement of the halogen atoms allows for sequential, regioselective functionalization.
-
C2-Chlorine (The Electrophile): The C2 position is activated by the adjacent nitrogen atoms (N1 and N3). It readily undergoes Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, or alkoxides.
-
C5-Iodine (The Coupling Partner): The C-I bond is weaker and more polarizable than the C-Cl bond, making it highly reactive toward oxidative addition by Palladium(0). This allows for Suzuki-Miyaura , Sonogashira , or Heck couplings to be performed without affecting the C2-chloride.
-
N3-Methyl Group (The Structural Lock): Unlike non-methylated pyrimidinones, which exist in tautomeric equilibrium (lactam vs. lactim), the N3-methyl group "locks" the molecule in the 4-oxo (lactam) form. This is critical for defining hydrogen-bond acceptor/donor motifs in protein-ligand interactions.
Visualization: Orthogonal Reactivity Map
Caption: Divergent synthesis pathways enabled by the distinct electronic environments of the C2 and C5 positions.
Experimental Protocols
4.1. Handling & Storage
-
Storage: Keep at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is light-sensitive due to the C-I bond; store in amber vials.
-
Safety: GHS Classification: Warning . H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant). Wear nitrile gloves and safety goggles.
4.2. Synthetic Workflow: Sequential Functionalization
Note: This protocol describes a standard workflow for diversifying this scaffold, validated by the reactivity of analogous halopyrimidines.
Step A: C5-Arylation (Suzuki Coupling) Rationale: The C-I bond is more reactive toward Pd(0) than the C-Cl bond, allowing chemoselective modification at C5 while preserving the C2-Cl for later steps.
-
Setup: In a microwave vial, charge 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1) . Add Na₂CO₃ (2.0 equiv).
-
Reaction: Heat to 80°C for 2–4 hours (monitor by TLC/LCMS).
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄. Purify via silica flash chromatography (Hexane/EtOAc gradient).
-
Target: 2-Chloro-3-methyl-5-arylpyrimidin-4(3H)-one.
-
Step B: C2-Amination (SNAr) Rationale: The resulting C5-arylated product retains the electrophilic C2-Cl, now ready for displacement by an amine.
-
Setup: Dissolve the product from Step A (1.0 equiv) in anhydrous DMF or DMSO .
-
Reagent: Add primary or secondary Amine (1.2–1.5 equiv) and DIPEA (2.0 equiv).
-
Reaction: Stir at 60–90°C . (Note: Electron-deficient amines may require higher temperatures).
-
Workup: Pour into ice water. If solid precipitates, filter and wash. If oil, extract with EtOAc.
-
Target: Final Drug Candidate (2-Amino-3-methyl-5-arylpyrimidin-4(3H)-one).
-
Mechanistic Insight: The "N3-Methyl Effect"
The presence of the methyl group at the N3 position is not merely a blocking group; it fundamentally alters the electronics of the ring.
-
Solubility: N-Methylation significantly improves solubility in organic solvents compared to the NH-lactam, facilitating high-concentration library synthesis.
-
Tautomeric Control: By preventing the formation of the 4-hydroxy tautomer, the N3-methyl group forces the C2 position to remain more electrophilic, thereby enhancing yields in SNAr reactions compared to unprotected uracil derivatives.
Visualization: Synthesis Pathway
Caption: Methylation of the precursor yields the N3-methyl target as the major product under controlled basic conditions.
References
-
Sigma-Aldrich. 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one Product Specification. Retrieved from (CAS Search: 2055760-88-6).
-
BenchChem. Reactivity of Halopyrimidines: A Comparative Guide. Retrieved from .
-
PubChem. Compound Summary: 2-chloro-5-iodo-3-methylpyrimidin-4(3H)-one. Retrieved from .
-
ChemicalBook. Synthesis and Applications of 2-Chloro-5-iodo-3-methylpyridine derivatives. Retrieved from .
- Journal of Organic Chemistry.Regioselective Functionalization of Pyrimidinones in Drug Discovery. (General Reference for Pyrimidinone Chemistry).
